molecular formula C18H12F3N3 B5330952 MFCD02350304

MFCD02350304

Cat. No.: B5330952
M. Wt: 327.3 g/mol
InChI Key: UANKXMQDLLPZJO-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02350304 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in research and industry.

Preparation Methods

The preparation of MFCD02350304 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity.

Chemical Reactions Analysis

MFCD02350304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD02350304 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02350304 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3/c1-24-16-9-5-4-8-15(16)23-17(24)13(11-22)10-12-6-2-3-7-14(12)18(19,20)21/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANKXMQDLLPZJO-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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